2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Description
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furoyl group, a hydrazinecarbothioamide moiety, and halogenated phenoxy substituents, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
1-[[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClN3O4S/c1-24-8-2-7-20-17(27)22-21-16(23)15-6-4-12(26-15)10-25-14-5-3-11(18)9-13(14)19/h3-6,9H,2,7-8,10H2,1H3,(H,21,23)(H2,20,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHWNPNTEQFQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NNC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412615 | |
| Record name | 2-{5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbonyl}-N-(3-methoxypropyl)hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-19-9 | |
| Record name | 2-{5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbonyl}-N-(3-methoxypropyl)hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furoyl intermediate, followed by the introduction of the halogenated phenoxy group. The final step involves the coupling of the hydrazinecarbothioamide moiety under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxyacetic acid
- 4-bromo-2-hydroxybenzoic acid
- 5-chlorosalicylic acid
Uniqueness
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
